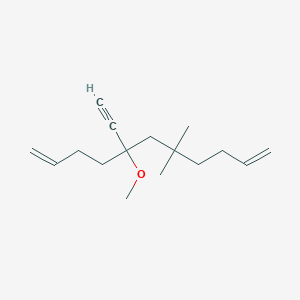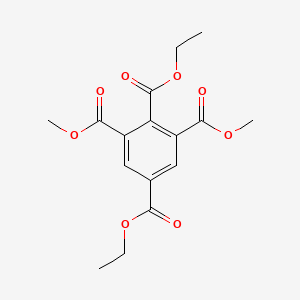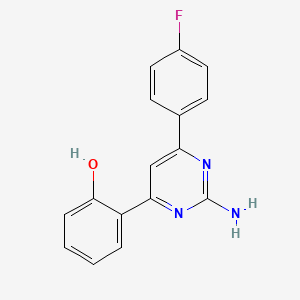![molecular formula C17H18S2 B14195258 9,9-Bis[(methylsulfanyl)methyl]-9H-fluorene CAS No. 849927-68-0](/img/structure/B14195258.png)
9,9-Bis[(methylsulfanyl)methyl]-9H-fluorene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,9-Bis[(methylsulfanyl)methyl]-9H-fluorene is an organic compound that features a fluorene core substituted with two methylsulfanyl groups at the 9-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Bis[(methylsulfanyl)methyl]-9H-fluorene typically involves the reaction of fluorene with methylsulfanyl reagents under specific conditions. One common method includes the use of a Grignard reagent, where fluorene is reacted with methylsulfanyl magnesium bromide in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
9,9-Bis[(methylsulfanyl)methyl]-9H-fluorene can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfanyl groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Substitution: Various substituted fluorenes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
9,9-Bis[(methylsulfanyl)methyl]-9H-fluorene has several applications in scientific research:
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules.
Biological Studies: It is investigated for its potential biological activities and interactions with biomolecules.
Industrial Applications: The compound is explored for use in coatings, adhesives, and other materials requiring specific chemical properties.
Wirkmechanismus
The mechanism of action of 9,9-Bis[(methylsulfanyl)methyl]-9H-fluorene involves its interaction with various molecular targets. The methylsulfanyl groups can participate in redox reactions, influencing the compound’s reactivity and interaction with other molecules. The fluorene core provides a rigid and planar structure, which can facilitate π-π interactions with other aromatic systems, making it useful in materials science and organic electronics .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,9-Bis(4-hydroxyphenyl)fluorene: This compound has hydroxyl groups instead of methylsulfanyl groups, making it more hydrophilic and reactive towards different chemical reactions.
9,9-Bis(methoxymethyl)fluorene: This compound features methoxymethyl groups, which can influence its solubility and reactivity compared to 9,9-Bis[(methylsulfanyl)methyl]-9H-fluorene.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. The presence of methylsulfanyl groups enhances its potential for redox reactions and interactions with other sulfur-containing compounds, making it valuable in various research and industrial applications .
Eigenschaften
CAS-Nummer |
849927-68-0 |
|---|---|
Molekularformel |
C17H18S2 |
Molekulargewicht |
286.5 g/mol |
IUPAC-Name |
9,9-bis(methylsulfanylmethyl)fluorene |
InChI |
InChI=1S/C17H18S2/c1-18-11-17(12-19-2)15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10H,11-12H2,1-2H3 |
InChI-Schlüssel |
XQUUTYYRMWIFOY-UHFFFAOYSA-N |
Kanonische SMILES |
CSCC1(C2=CC=CC=C2C3=CC=CC=C31)CSC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



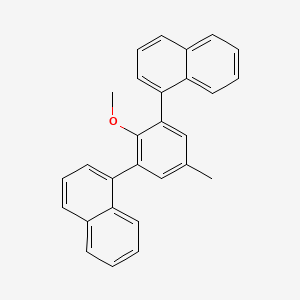

![3-[(4-Bromophenyl)methyl]-2-methoxyquinoline](/img/structure/B14195212.png)
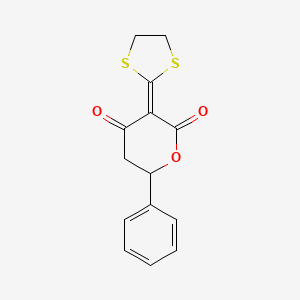
![{4-[(Pyridin-3-yl)ethynyl]-1,3-thiazol-2-yl}methanol](/img/structure/B14195228.png)
![N,2,2-Trimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine](/img/structure/B14195233.png)
![5-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methanesulfonyl]-1,2,4-thiadiazole](/img/structure/B14195234.png)
![1,3-Bis{4-[bis(4-methylphenyl)amino]phenyl}propane-1,3-dione](/img/structure/B14195243.png)
![5-[(1-Formyl-4,5,7-trimethoxynaphthalen-2-YL)oxy]pentanoic acid](/img/structure/B14195248.png)
![(2R,3R,4R,5S)-3,4,5-Tris(benzyloxy)-2-[(benzyloxy)methyl]-1-{5-[(tricyclo[3.3.1.1~3,7~]decan-1-yl)methoxy]pentyl}piperidine](/img/structure/B14195254.png)
